Ácido butanoico, 2-diazo-3-oxo-, éster etílico

Descripción general

Descripción

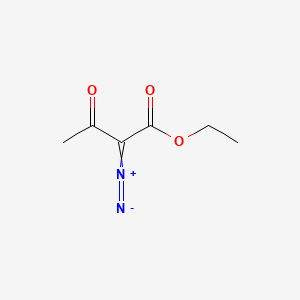

Butanoic acid, 2-diazo-3-oxo-, ethyl ester, also known as ethyl diazoacetoacetate, is an organic compound with the molecular formula C₆H₈N₂O₃. It is a diazo compound, characterized by the presence of a diazo group (-N₂) attached to a carbonyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions and its applications in scientific research.

Aplicaciones Científicas De Investigación

Butanoic acid, 2-diazo-3-oxo-, ethyl ester has several applications in scientific research:

Organic Synthesis:

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mecanismo De Acción

Target of Action

Ethyl 2-diazo-3-oxobutanoate, also known as Butanoic acid, 2-diazo-3-oxo-, ethyl ester, primarily targets alcohols . The nature of the alcohol substrate determines the direction of the reaction .

Mode of Action

The compound interacts with its targets through a copper(II) trifluoromethanesulfonate catalyzed reaction . This interaction results in the formation of corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is introduced into the alcohol molecule, the reaction direction changes towards the formation of polyoxa macrocycles .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formal insertion of the diazo ester into the carbon-oxygen bond . This leads to the formation of polyoxa macrocycles , which are products of the reaction.

Pharmacokinetics

The compound has a molecular weight of 15613900 and a density of 1131 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of Ethyl 2-diazo-3-oxobutanoate’s action primarily involve the transformation of alcohols into corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is present in the alcohol molecule, polyoxa macrocycles are formed .

Action Environment

It’s known that the structure of the alcohol substrate plays a significant role in determining the direction of the reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-diazo-3-oxo-, ethyl ester typically involves the diazo transfer reaction. One common method is the reaction of ethyl acetoacetate with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

On an industrial scale, the production of butanoic acid, 2-diazo-3-oxo-, ethyl ester may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining the required low temperatures and in handling hazardous reagents more efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Butanoic acid, 2-diazo-3-oxo-, ethyl ester undergoes various types of chemical reactions, including:

Cyclopropanation: The diazo group can react with alkenes to form cyclopropane derivatives.

Wolff Rearrangement: Under thermal or photochemical conditions, the compound can undergo Wolff rearrangement to form ketenes.

Carbene Insertion: The diazo compound can generate carbenes, which can insert into C-H, O-H, and N-H bonds.

Common Reagents and Conditions

Cyclopropanation: Typically involves the use of a transition metal catalyst such as rhodium or copper.

Wolff Rearrangement: Requires heat or UV light to induce the rearrangement.

Carbene Insertion: Often carried out in the presence of a catalyst like copper or rhodium.

Major Products Formed

Cyclopropanation: Cyclopropane derivatives.

Wolff Rearrangement: Ketenes.

Carbene Insertion: Various insertion products depending on the substrate.

Comparación Con Compuestos Similares

Similar Compounds

Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar in structure but lacks the diazo group.

Butanoic acid, 2-chloro-3-oxo-, ethyl ester: Contains a chloro group instead of a diazo group.

Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: Features two methyl groups at the 2-position instead of a diazo group.

Uniqueness

Butanoic acid, 2-diazo-3-oxo-, ethyl ester is unique due to the presence of the diazo group, which imparts distinct reactivity and allows for the generation of carbenes and ketenes. This makes it a valuable reagent in organic synthesis and various chemical transformations.

Actividad Biológica

Overview

Butanoic acid, 2-diazo-3-oxo-, ethyl ester, also known as ethyl diazoacetoacetate, is a diazo compound with the molecular formula C₆H₈N₂O₃. Its unique diazo functionality imparts distinct reactivity, making it a valuable reagent in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

The primary mode of action of butanoic acid, 2-diazo-3-oxo-, ethyl ester involves its interaction with various biological targets through a copper(II) trifluoromethanesulfonate (Cu(OTf)₂) catalyzed reaction. This compound primarily targets alcohols, leading to the transformation of these substrates into corresponding ethyl 2-alkoxy-3-oxobutanoates. The reaction mechanism is characterized by the formal insertion of the diazo ester into carbon-oxygen bonds, which can result in the formation of cyclopropane derivatives and other products through carbene insertion and Wolff rearrangement .

Pharmacokinetics

Butanoic acid, 2-diazo-3-oxo-, ethyl ester has a molecular weight of approximately 156 g/mol and a density of 1.131 g/mL at 25ºC. The pharmacokinetics of this compound are influenced by its reactivity due to the presence of the diazo group, which enhances its interaction with biological molecules .

Biological Applications

The compound has shown potential in various biological applications:

- Organic Synthesis : It serves as an intermediate in synthesizing pharmaceuticals and biologically active compounds.

- Medicinal Chemistry : Investigated for its potential as a building block in drug development due to its ability to form stable complexes with biomolecules.

- Material Science : Used in preparing advanced materials with specific properties due to its unique reactivity .

Case Studies

- Cyclopropanation Reactions : Studies have demonstrated that butanoic acid, 2-diazo-3-oxo-, ethyl ester can effectively participate in cyclopropanation reactions when reacted with alkenes under catalytic conditions. This has implications for synthesizing complex organic molecules .

- Wolff Rearrangement : Research has shown that this compound can undergo Wolff rearrangement to produce ketenes, which are valuable intermediates in organic synthesis .

- Antimicrobial Activity : Although specific biological activity data is limited, related compounds often exhibit antimicrobial properties. The diazo functionality may enhance biological activity by increasing reactivity towards microbial targets .

Comparative Analysis with Similar Compounds

The following table summarizes key features of butanoic acid, 2-diazo-3-oxo-, ethyl ester compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butanoic acid, 2-diazo-3-oxo-, ethyl ester | C₆H₈N₂O₃ | Contains a diazo group enhancing reactivity |

| Butanoic acid, 2-chloro-3-oxo-, ethyl ester | C₆H₇ClO₃ | Contains a chlorine atom affecting reactivity |

| Butanoic acid, 2-nitro-3-oxo-, ethyl ester | C₆H₇N₂O₃ | Features a nitro group influencing biological activity |

| Butanoic acid, 2-methyl-3-oxo-, ethyl ester | C₇H₁₀O₃ | Has an additional methyl group enhancing sterics |

Propiedades

IUPAC Name |

ethyl 2-diazo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-11-6(10)5(8-7)4(2)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTPSIXYXYNAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009-97-4 | |

| Record name | ETHYL DIAZOACETOACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.